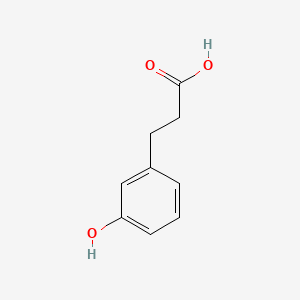

3-(3-Hydroxyphenyl)propionic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6,10H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWAEZJXDYOKEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211154 | |

| Record name | Dihydro-3-coumaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-(3-Hydroxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

621-54-5 | |

| Record name | 3-(3′-Hydroxyphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-3-coumaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 621-54-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 621-54-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydro-3-coumaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(m-hydroxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYBENZENEPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ68OF1P7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(3-Hydroxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-Hydroxyphenyl)propionic Acid from Phloretin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(3-Hydroxyphenyl)propionic acid, a significant bioactive metabolite derived from phloretin (B1677691). The primary route of synthesis is not a conventional chemical pathway but rather a biotransformation process mediated by the intestinal microbiota. This document details the metabolic pathway, provides representative experimental protocols for its in vitro production, summarizes key quantitative data, and explores the significant signaling pathways modulated by this metabolite, offering valuable insights for research and drug development.

Introduction: The Biotransformation Pathway

Phloretin, a dihydrochalcone (B1670589) flavonoid abundant in apples and other fruits, undergoes extensive metabolism within the gastrointestinal tract.[1][2] It is not directly synthesized into this compound through standard organic chemistry techniques. Instead, this conversion is the result of enzymatic activity by specific bacteria residing in the human gut.[3][4] Enzymes produced by gut microorganisms can transform complex polyphenols, which are often poorly absorbed, into smaller, more bioavailable, and often more bioactive, phenolic acids.[3][5]

The key step in this process is the cleavage of the phloretin molecule. Phloretin hydrolase, an enzyme identified in gut bacteria such as Eubacterium ramulus, catalyzes the hydrolytic C-C bond cleavage of phloretin.[3][6] This reaction yields two primary products: phloroglucinol (B13840) and 3-(4-hydroxyphenyl)propionic acid (also known as phloretic acid).[3][7] Subsequently, gut microbes can perform further modifications, such as dehydroxylation, to produce a variety of phenolic acids, including the target compound, this compound.[8] This microbial metabolite has garnered significant attention for its potential therapeutic effects, including anti-inflammatory and antihypertensive properties.[9][10][11]

Metabolic Conversion Pathway

The conversion of phloretin is a multi-step process involving several key enzymatic reactions performed by the gut microbiota. The initial and most critical step is the hydrolysis of the phloretin structure.

Experimental Protocols: In Vitro Microbial Synthesis

While no standard chemical synthesis exists, this compound can be produced from phloretin in vitro using a batch fermentation model with a human fecal inoculum. This method simulates the conditions of the human colon to facilitate microbial biotransformation.

Objective: To produce and quantify this compound from phloretin using an in vitro anaerobic fermentation model.

Materials:

-

Phloretin (substrate)

-

Fresh human fecal samples from healthy donors

-

Anaerobic phosphate-buffered saline (PBS)

-

Resazurin (anaerobic indicator)

-

Sterile, anaerobic culture vessels or serum bottles

-

Anaerobic chamber or gas flushing system (N₂/CO₂/H₂ mixture)

-

Incubator shaker

-

Centrifuge

-

Analytical equipment: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for metabolite analysis.

Methodology:

-

Preparation of Fecal Slurry (Inoculum):

-

All procedures must be conducted under strict anaerobic conditions.

-

Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.

-

Immediately transfer the samples into an anaerobic chamber.

-

Prepare a 10% (w/v) fecal slurry by homogenizing the fecal matter in anaerobic PBS.

-

Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

-

-

Fermentation Setup:

-

Prepare a sterile fermentation medium in the anaerobic vessels.

-

Add phloretin to the medium to achieve the desired starting concentration (e.g., 50-200 µM). A stock solution of phloretin in a suitable solvent like DMSO can be used, ensuring the final solvent concentration is non-inhibitory to microbes (<0.1%).

-

Inoculate the medium with the prepared fecal slurry (e.g., 10% v/v).

-

Include a control vessel containing the fecal slurry and medium but no phloretin to account for background metabolite production.

-

Seal the vessels tightly with anaerobic stoppers and aluminum crimps.

-

-

Incubation:

-

Incubate the vessels at 37°C in a shaker (e.g., at 120 rpm) to ensure continuous mixing.

-

The incubation period can range from 24 to 72 hours, depending on the desired conversion.[12]

-

-

Sampling and Analysis:

-

At predetermined time points (e.g., 0, 12, 24, 48, 72 hours), withdraw aliquots from the fermentation vessels using a sterile syringe under anaerobic conditions.

-

Immediately centrifuge the samples (e.g., 10,000 x g for 10 minutes at 4°C) to pellet bacteria and solid matter.

-

Collect the supernatant for analysis. The supernatant can be stored at -80°C until analysis.

-

Analyze the supernatant using HPLC or LC-MS to identify and quantify phloretin and its metabolites, including this compound and 3-(4-hydroxyphenyl)propionic acid. Use authentic standards for calibration and quantification.

-

-

Product Isolation (Optional):

-

For preparative scale, the final fermentation broth can be subjected to extraction (e.g., with ethyl acetate) and subsequent chromatographic purification (e.g., column chromatography or preparative HPLC) to isolate the target compound.

-

Quantitative Data

Quantitative data on the direct synthetic yield from phloretin to this compound is scarce in the literature, as most studies focus on identifying metabolites rather than optimizing production. The data available is typically presented as the concentration of metabolites detected over time in in vitro fermentation systems.

Table 1: Metabolite Concentrations in a Dynamic In Vitro Colonic Fermentation System

Data adapted from in vitro studies simulating digestion of apple products.[12]

| Metabolite | Colon Region | Concentration Range (µmol/L) after 14 days |

| This compound | Ascending Colon | 10 - 50 |

| Transverse Colon | 50 - 150 | |

| Descending Colon | 150 - 300+ | |

| 3-(4-Hydroxyphenyl)propionic acid | Ascending Colon | 20 - 80 |

| Transverse Colon | 80 - 200 | |

| Descending Colon | 200 - 400+ | |

| Phloroglucinol | Ascending Colon | 5 - 25 |

| Transverse Colon | 25 - 100 | |

| Descending Colon | 100 - 250+ |

Note: These values are illustrative and can vary significantly based on the initial substrate concentration, the specific composition of the gut microbiota (i.e., the fecal donor), and the fermentation system used.[8]

Biological Activity and Signaling Pathways

For drug development professionals, the biological activity of the synthesized metabolite is of paramount importance. This compound (3HPPA) has been shown to possess significant therapeutic potential, particularly in the context of cardiovascular health and inflammation.[10][13]

One of the key mechanisms of action is its ability to mitigate the adhesion of monocytes to endothelial cells, a critical initiating step in the development of atherosclerosis.[10] This effect is achieved by suppressing the expression of the cell adhesion molecule E-selectin. The underlying signaling pathway involves the inhibition of the nuclear factor κB (NF-κB) pathway, a central regulator of inflammation.[10]

Studies have shown that 3HPPA inhibits the tumor necrosis factor α (TNFα)-induced phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[10] This prevents the transcription of NF-κB target genes, including E-selectin, thereby reducing the inflammatory response at the vascular wall. Furthermore, 3HPPA has been demonstrated to induce vasodilation by activating endothelial nitric oxide synthase (eNOS), highlighting its multifaceted role in promoting cardiovascular health.[13]

Conclusion

The synthesis of this compound from phloretin is a prime example of microbial biotransformation, converting a dietary flavonoid into a metabolite with enhanced bioavailability and potent biological activity. While not achievable through conventional chemical synthesis, in vitro fermentation models provide a viable method for its production for research purposes. The significant anti-inflammatory and vasorelaxant properties of this compound, mediated through pathways like NF-κB inhibition and eNOS activation, make it a compelling molecule for further investigation in the development of novel therapeutics for cardiovascular and inflammatory diseases. This guide provides the foundational knowledge for researchers to explore the production and application of this promising natural compound.

References

- 1. Interplay between the Gut Microbiome and Metabolism in Ulcerative Colitis Mice Treated with the Dietary Ingredient Phloretin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Potential roles of gut microbes in biotransformation of natural products: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A gut microbial metabolite of dietary polyphenols reverses obesity-driven hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phloretic acid - Wikipedia [en.wikipedia.org]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. This compound, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Flavonoid metabolite this compound formed by human microflora decreases arterial blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. medchemexpress.com [medchemexpress.com]

3-(3-Hydroxyphenyl)propionic Acid: A Microbial Metabolite at the Crossroads of Host-Gut Axis Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Hydroxyphenyl)propionic acid (3-HPP), a significant microbial metabolite derived from the colonic breakdown of dietary polyphenols. 3-HPP has emerged as a molecule of interest for the scientific and drug development communities due to its notable biological activities, including potent vasodilatory, antioxidant, and anti-inflammatory effects. This document synthesizes the current understanding of its microbial production, pharmacokinetic profile, and mechanisms of action. Detailed experimental protocols for its quantification and functional assessment are provided, alongside quantitative data and visual representations of its metabolic and signaling pathways to facilitate further research and development.

Introduction

This compound (3-HPP), also known as m-hydroxyphenylpropionic acid, is a phenolic acid produced in the human colon by the gut microbiota. It is a key metabolite resulting from the degradation of various dietary polyphenols, particularly flavonoids like quercetin (B1663063) and flavan-3-ols found in fruits, vegetables, tea, and wine. While the parent polyphenols often have low bioavailability, their microbial metabolites, such as 3-HPP, are readily absorbed into systemic circulation and are believed to be responsible for many of the health benefits attributed to polyphenol-rich diets. Emerging evidence highlights 3-HPP's potential therapeutic applications, ranging from cardiovascular health to anti-inflammatory interventions. This guide serves as a technical resource for researchers exploring the multifaceted roles of this microbial metabolite.

Microbial Production of this compound

The generation of 3-HPP is a multi-step process undertaken by specific commensal bacteria in the large intestine.

2.1. Precursors and Microbial Species The primary dietary precursors for 3-HPP are complex flavonoids, such as quercetin, catechins, and proanthocyanidins. Following ingestion, these compounds pass largely unabsorbed through the small intestine and reach the colon. Here, resident gut bacteria, including species from the genera Clostridium and Eubacterium, possess the enzymatic machinery to metabolize them.[1]

2.2. Metabolic Pathway The biotransformation of flavonoids into 3-HPP involves several key enzymatic reactions. The process typically begins with the cleavage of the C-ring of the flavonoid structure. For instance, the metabolism of quercetin by bacteria such as Eubacterium ramulus and Clostridium perfringens leads to the formation of intermediate phenolic acids, which are subsequently dehydroxylated to yield 3-HPP.

Biological Activities and Quantitative Data

3-HPP exhibits a range of biological effects, with its vasodilatory properties being the most extensively characterized.

3.1. Vasodilatory and Antihypertensive Effects One of the most significant activities of 3-HPP is its ability to induce vasodilation and lower arterial blood pressure. Studies on isolated rat aortic rings have shown that 3-HPP is a potent vasodilator, with an efficacy that is approximately one order of magnitude greater than its parent compound, quercetin.[1] This effect is endothelium-dependent and is mediated by the activation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production.[2][3]

3.2. Antioxidant and Anti-inflammatory Potential While specific IC50 values for 3-HPP in standard antioxidant assays like DPPH and ABTS are not extensively reported in the literature, its structural similarity to other phenolic acids suggests inherent antioxidant potential through free radical scavenging. Furthermore, 3-HPP has been shown to inhibit the adhesion of monocytes to endothelial cells by suppressing the expression of the cell adhesion molecule E-selectin via inhibition of the NF-κB pathway, indicating a clear anti-inflammatory mechanism relevant to atherosclerosis.

Table 1: Summary of Quantitative Biological Data for 3-HPP

| Biological Activity | Assay/Model | Key Parameter | Value | Reference |

|---|---|---|---|---|

| Vasodilation | Norepinephrine-precontracted rat aortic rings | EC50 | 0.1 µM | --INVALID-LINK--[2] |

| Blood Pressure | Spontaneously Hypertensive Rats (SHR) | Effect | Dose-dependent reduction in systolic and diastolic blood pressure | --INVALID-LINK--[2][3] |

| Anti-inflammatory | Monocyte adhesion to Human Aortic Endothelial Cells (HAECs) | Mechanism | Inhibition of TNFα-induced E-selectin expression via NF-κB pathway | --INVALID-LINK-- |

Pharmacokinetic Profile

The absorption and metabolism of 3-HPP are crucial for its systemic effects. While detailed pharmacokinetic studies for 3-HPP are limited, data from related microbial metabolites provide valuable insights. For instance, a study on 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) in Sprague-Dawley rats after oral administration showed rapid absorption and metabolism.

Table 2: Representative Pharmacokinetic Parameters of a Related Metabolite (HMPA) in Rats

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Tmax (Time to Peak Concentration) | 15 min | 10 mg/kg oral dose | --INVALID-LINK-- |

| Cmax (Peak Plasma Concentration) | 2.6 ± 0.4 nmol/mL | 10 mg/kg oral dose | --INVALID-LINK-- |

| Metabolism | Rapid conversion to sulfated and glucuronidated conjugates | 10 mg/kg oral dose | --INVALID-LINK-- |

| Distribution | Wide tissue distribution (kidneys, liver, aorta, heart) | 6 hours post-administration | --INVALID-LINK-- |

(Note: These parameters are for HMPA and serve as an estimate for the pharmacokinetic behavior of 3-HPP.)

Molecular Mechanisms and Signaling Pathways

5.1. eNOS Activation Pathway The primary mechanism for 3-HPP-induced vasodilation is the activation of the eNOS pathway in endothelial cells. This leads to the conversion of L-arginine to L-citrulline and nitric oxide (NO). NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasorelaxation.

5.2. Nrf2 and Aryl Hydrocarbon Receptor (AhR) Signaling The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the master regulator of the antioxidant response, while the Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in xenobiotic metabolism and immune regulation. Many microbial metabolites, particularly tryptophan derivatives, are known AhR ligands. While direct evidence demonstrating that 3-HPP activates the Nrf2 pathway or binds to AhR is currently lacking in the scientific literature, the interplay between these pathways and their activation by other gut microbial metabolites makes this an important area for future investigation.

Key Experimental Protocols

6.1. Protocol 1: Quantification of 3-HPP in Human Plasma by UHPLC-MS/MS

This protocol is adapted from a validated method for analyzing phenolic metabolites in human plasma.

-

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add 200 µL of ice-cold acetonitrile (B52724) (containing an appropriate internal standard, e.g., a deuterated 3-HPP analog).

-

Vortex the mixture for 2 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

-

-

2. UHPLC-MS/MS Conditions:

-

Column: A reversed-phase C18 column (e.g., BEH C18, 1.7 µm, 2.1 mm x 100 mm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% B to 95% B over approximately 10-15 minutes.

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for 3-HPP (e.g., m/z 165 -> 121) and the internal standard.

-

-

3. Quantification:

-

Construct a calibration curve using known concentrations of 3-HPP standard.

-

Quantify the concentration of 3-HPP in plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

6.2. Protocol 2: Ex Vivo Vasodilation Assay Using Rat Aortic Rings

This protocol assesses the direct vasodilatory effect of 3-HPP on vascular tissue.

-

1. Aortic Ring Preparation:

-

Humanely euthanize a male Wistar rat and excise the thoracic aorta.

-

Immediately place the aorta in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).

-

Carefully remove adhering connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in length.

-

-

2. Organ Bath Setup:

-

Suspend each aortic ring between two stainless-steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

-

-

3. Experimental Procedure:

-

After equilibration, pre-contract the aortic rings with a submaximal concentration of Norepinephrine (NE) or Phenylephrine (PE) (e.g., 1 µM).

-

Once the contraction has reached a stable plateau, add cumulative concentrations of 3-HPP (e.g., 10 nM to 100 µM) to the organ bath at regular intervals.

-

Record the relaxation response as a percentage decrease from the pre-contracted tension.

-

To confirm endothelium-dependency, the experiment can be repeated on rings where the endothelium has been mechanically removed.

-

-

4. Data Analysis:

-

Calculate the relaxation response as a percentage of the maximal contraction induced by NE/PE.

-

Plot the concentration-response curve and determine the EC50 value (the concentration of 3-HPP that produces 50% of the maximal relaxation).

-

Conclusion and Future Directions

This compound is a key microbial metabolite that translates the benefits of dietary polyphenols into tangible physiological effects, most notably vasodilation and blood pressure reduction. Its well-defined mechanism of action through eNOS activation presents a promising avenue for the development of novel therapeutics for cardiovascular diseases.

Future research should focus on several key areas:

-

Quantitative Bioactivity: A thorough characterization of the antioxidant and anti-inflammatory potency of 3-HPP using standardized assays is needed to establish definitive IC50 values.

-

Pharmacokinetics in Humans: Detailed pharmacokinetic studies in human subjects are required to understand its absorption, distribution, metabolism, and excretion profile.

-

Signaling Pathways: Investigating the direct effects of 3-HPP on the Nrf2 and AhR signaling pathways could uncover novel mechanisms of action related to cellular defense and immune modulation.

-

Clinical Relevance: Ultimately, clinical trials are necessary to validate the therapeutic efficacy of 3-HPP in managing hypertension and other inflammatory conditions.

The continued exploration of 3-HPP and other microbial metabolites will undoubtedly deepen our understanding of the intricate host-gut microbiota relationship and pave the way for innovative, microbiota-targeted therapeutic strategies.

References

A Technical Guide to the Natural Sources of 3-(3-Hydroxyphenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Hydroxyphenyl)propionic acid (3-HPP) is a significant microbial metabolite of dietary polyphenols, recognized for its potential bioactivity and role as a biomarker for the consumption of polyphenol-rich foods. This technical guide provides an in-depth overview of the natural origins of 3-HPP, focusing on its dietary precursors rather than its direct presence in food sources. It details the metabolic pathways involving gut microbiota, presents quantitative data on 3-HPP levels in biological matrices post-consumption of precursor-rich foods, and outlines the experimental protocols for its quantification.

Introduction: The Microbial Origin of 3-HPP

This compound (3-HPP), also known as m-hydroxyphenylpropionic acid, is a phenolic acid not typically found in significant quantities in natural food sources. Instead, it is a prominent catabolite produced by the human gut microbiota through the biotransformation of complex dietary polyphenols that are poorly absorbed in the upper gastrointestinal tract. The primary dietary precursors to 3-HPP are a wide array of flavonoids—particularly flavan-3-ols—and certain phenolic acids. These precursors are abundant in fruits, vegetables, tea, coffee, and cocoa. Upon reaching the colon, these compounds are extensively metabolized by resident bacteria, leading to the formation of simpler, more bioavailable phenolic acids like 3-HPP, which are then absorbed into circulation and may exert systemic biological effects.

Dietary Precursors of this compound

The generation of 3-HPP is directly linked to the consumption of foods rich in specific classes of polyphenols. Understanding these precursors is key to identifying the "natural sources" of 3-HPP.

-

Flavan-3-ols: This is the most significant class of precursors.

-

Monomers: Catechin (B1668976) and epicatechin are primary building blocks. Rich sources include tea (especially green tea), cocoa and chocolate, apples, grapes, berries, and red wine.[1]

-

Oligomers and Polymers (Proanthocyanidins/Condensed Tannins): These are chains of (epi)catechin units and are major contributors to 3-HPP formation. They are abundant in grape seeds, cocoa, apples, cranberries, and various nuts.[1] Due to their large size, they are almost exclusively metabolized in the colon.

-

-

Flavonols: Compounds like quercetin (B1663063), found in onions, apples, and tea, can also be metabolized to 3-HPP.[2]

-

Phenolic Acids: Caffeic acid and its derivative, chlorogenic acid, are metabolized by gut microflora into 3-HPP. Major dietary sources include coffee, blueberries, and apples.

The Role of Gut Microbiota in 3-HPP Synthesis

The conversion of dietary polyphenols into 3-HPP is a multi-step enzymatic process carried out by various species of gut bacteria, including those from the genera Clostridium and Eubacterium. The metabolic pathway generally involves:

-

Deglycosylation: If the precursor is a glycoside (e.g., quercetin glycosides), bacterial enzymes first cleave the sugar moiety to release the aglycone.

-

C-Ring Fission: The central heterocyclic C-ring of the flavonoid structure is cleaved. For flavan-3-ols like epicatechin, this is a critical step that opens up the molecule.

-

Dehydroxylation and Reduction: Subsequent enzymatic reactions remove hydroxyl groups from the phenyl rings and reduce double bonds, ultimately leading to the formation of various phenylpropionic acids, including 3-HPP.

The following diagram illustrates the general metabolic conversion of a dietary flavan-3-ol (B1228485) (epicatechin) into 3-HPP by gut microbiota.

Quantitative Data of 3-HPP in Biological Matrices

As 3-HPP is a metabolite, its presence and concentration are measured in biological fluids like urine and plasma following the consumption of precursor-rich foods. The following tables summarize quantitative data from human intervention studies.

Table 1: Urinary Excretion of this compound After Consumption of Polyphenol-Rich Products

| Dietary Source | Dose | Subjects | Biological Matrix | 24-Hour Urinary Excretion of 3-HPP (Mean ± SEM) | Reference |

| Grape Seed Extract | 1000 mg/day total polyphenols for 6 weeks | 69 healthy volunteers | Urine | 12.3 ± 1.5 µmol/24h (vs. 4.9 ± 0.6 µmol/24h for placebo) | Ward et al., 2004 |

| Chocolate | 80 g (containing 147 mg catechin monomers & 439 mg proanthocyanidins) | 11 healthy volunteers | Urine | Approx. 14 µmol/24h (estimated from graphical data) | Serafini et al., 2002[1] |

Table 2: Plasma Detection of this compound After Consumption of Polyphenol-Rich Products

| Dietary Source | Dose | Subjects | Biological Matrix | Observation | Reference |

| Cranberry Juice | Double strength juice for 21 days | 17 healthy young women | Plasma | Identified as a significant discriminant metabolite post-consumption. | He et al., 2020[2] |

Note: Quantitative data for 3-HPP can vary significantly based on the individual's gut microbiome composition, the specific food matrix, and the dose of precursors consumed.

Experimental Protocols for Quantification

The analysis of 3-HPP in biological matrices typically involves sample preparation to release conjugated forms and remove interferences, followed by chromatographic separation and mass spectrometric detection.

Generalized Protocol for 3-HPP Analysis in Urine/Plasma by LC-MS/MS

This protocol represents a synthesized methodology based on common practices in the field.

1. Sample Preparation: Hydrolysis and Extraction

-

Objective: To cleave glucuronide and sulfate (B86663) conjugates of 3-HPP (Phase II metabolites) to measure total 3-HPP and to isolate the analyte from the complex biological matrix.

-

Procedure:

-

Enzymatic Hydrolysis: To a 1 mL aliquot of urine or plasma, add an internal standard (e.g., a stable isotope-labeled 3-HPP). Add approximately 500 µL of a sodium acetate (B1210297) buffer (pH 5.0).

-

Add a solution containing β-glucuronidase and sulfatase enzymes (from Helix pomatia).

-

Incubate the mixture in a water bath at 37°C for a minimum of 3 hours (overnight incubation is also common).

-

Protein Precipitation (for plasma): After hydrolysis, add 2-3 volumes of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the plasma sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins. Collect the supernatant.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by acidified water.

-

Load the hydrolyzed urine sample or the plasma supernatant onto the cartridge.

-

Wash the cartridge with water to remove polar interferences.

-

Elute the phenolic acids, including 3-HPP, with an organic solvent like methanol or acetonitrile, often containing a small percentage of formic acid.

-

-

Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.

-

2. Analytical Determination: UHPLC-MS/MS

-

Objective: To separate 3-HPP from other metabolites and accurately quantify it.

-

Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

-

Chromatography:

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 2 - 10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for phenolic acids.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for 3-HPP and its internal standard to ensure high selectivity and sensitivity.

-

Example Transition for 3-HPP:m/z 165 -> m/z 121 or m/z 107.

-

-

Quantification: A calibration curve is generated using authentic standards of 3-HPP. The concentration in the unknown sample is calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

The following diagram provides a visual workflow for this experimental protocol.

Conclusion

This compound is a key microbially-derived metabolite whose "natural sources" are, in fact, the flavan-3-ol and phenolic acid precursors found in a variety of plant-based foods. Its presence in human biological fluids serves as a reliable biomarker of the consumption and colonic metabolism of these dietary polyphenols. The quantification of 3-HPP requires robust analytical methods, typically involving enzymatic hydrolysis and LC-MS/MS, to accurately assess its concentration. For researchers in nutrition and drug development, understanding the pathway from dietary precursor to circulating metabolite is crucial for elucidating the mechanisms behind the health effects attributed to polyphenol-rich foods.

References

- 1. Chocolate intake increases urinary excretion of polyphenol-derived phenolic acids in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Changes of Human Gut Microbiome Correlated with Metabolomics After Cranberry Juice Consumption in a Double-Blinded, Placebo Controlled, Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-(3-Hydroxyphenyl)propionic Acid in Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Hydroxyphenyl)propionic acid (3-HPP) is a phenolic acid produced by the human gut microbiota through the metabolism of dietary polyphenols. A significant portion of ingested flavonoids, such as those found in fruits, vegetables, tea, and wine, are not absorbed in the upper gastrointestinal tract and reach the colon, where they are transformed by resident bacteria. Key bacterial genera, including Clostridium and Eubacterium, are known to convert dietary precursors like quercetin, catechin, and epicatechin into 3-HPP.[1][2] Emerging research has highlighted the systemic effects of this microbial metabolite, demonstrating its potential role in host health and disease. This technical guide provides an in-depth overview of the current understanding of 3-HPP's role in gut microbiota, its physiological effects, and the underlying molecular mechanisms.

Data Presentation: Quantitative Analysis of 3-HPP in Human Feces

The concentration of 3-HPP in the human gut can vary depending on dietary intake of polyphenols and the composition of the individual's gut microbiota. The following table summarizes the reported concentrations of 3-HPP in human fecal samples from healthy adults.

| Metabolite | Biospecimen | Concentration Range (nmol/g wet feces) | Analytical Method | Reference |

| 3-(3-Hydroxyphenyl)propanoic acid | Feces | 105.913 +/- 182.941 | UPLC-ESI-MS/MS | [3] |

| 3-(3-Hydroxyphenyl)propanoic acid | Feces | 9.0508 (0.0722-110.366) | RP-UPLC-TQD-MS/MS | [4] |

Experimental Protocols

This section details key experimental methodologies for studying the production and effects of 3-HPP.

In Vitro Anaerobic Fermentation of Polyphenols by Human Gut Microbiota

This protocol is adapted from in vitro batch fermentation procedures used to study the metabolism of dietary compounds by gut bacteria.[3]

Objective: To simulate the colonic fermentation of polyphenols to produce 3-HPP and other metabolites for further analysis.

Materials:

-

Fresh human fecal samples from healthy donors

-

Phosphate-buffered saline (PBS), pre-reduced

-

Basal fermentation medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl)

-

Polyphenol substrate (e.g., quercetin, catechin, or a polyphenol-rich plant extract)

-

Anaerobic chamber or workstation

-

Shaking incubator

-

Centrifuge

-

Sterile, anaerobic culture tubes

Procedure:

-

Preparation of Fecal Inoculum:

-

Within an anaerobic chamber, homogenize fresh fecal samples from at least three healthy donors in pre-reduced PBS to create a 10-20% (w/v) fecal slurry.

-

Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

-

-

Fermentation Setup:

-

Dispense the basal fermentation medium into sterile, anaerobic culture tubes within the anaerobic chamber.

-

Add the polyphenol substrate to the tubes at a desired concentration (e.g., 1 mg/mL).

-

Inoculate the tubes with the fecal slurry to a final concentration of 5-10% (v/v).

-

Include a control tube without the polyphenol substrate.

-

-

Incubation and Sampling:

-

Seal the tubes and incubate at 37°C with gentle shaking for 24-48 hours.

-

At various time points (e.g., 0, 6, 12, 24, 48 hours), aseptically collect aliquots from each tube for metabolite analysis.

-

Immediately stop the metabolic activity in the collected samples by flash-freezing in liquid nitrogen or by adding a quenching solution.

-

-

Sample Processing and Analysis:

-

Centrifuge the collected samples to pellet bacterial cells and debris.

-

Filter-sterilize the supernatant.

-

Analyze the supernatant for 3-HPP and other metabolites using HPLC or GC-MS (see protocols below).

-

High-Fat Diet-Induced Non-Alcoholic Fatty Liver Disease (NAFLD) Mouse Model and 3-HPP Treatment

This protocol is based on established methods for inducing NAFLD in mice and assessing the therapeutic effects of compounds like 3-HPP.[5][6][7]

Objective: To evaluate the in vivo effects of 3-HPP on lipid metabolism, hepatic steatosis, and gut microbiota composition in a diet-induced model of NAFLD.

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

Standard chow diet

-

High-fat diet (HFD), typically 45-60% kcal from fat

-

This compound (3-HPP)

-

Oral gavage needles

-

Metabolic cages

-

Equipment for blood collection and tissue harvesting

-

Histology supplies

Procedure:

-

Acclimation and Diet Induction:

-

Acclimate mice to the animal facility for at least one week with ad libitum access to standard chow and water.

-

Divide mice into groups: (1) Control (standard chow), (2) HFD, (3) HFD + 3-HPP.

-

Feed the respective diets for a period of 8-16 weeks to induce obesity, insulin (B600854) resistance, and hepatic steatosis in the HFD groups.

-

-

3-HPP Administration:

-

After the induction period, begin daily administration of 3-HPP (e.g., 50-100 mg/kg body weight) or vehicle (e.g., water or PBS) to the respective groups via oral gavage.

-

Continue the dietary regimen and 3-HPP treatment for an additional 4-8 weeks.

-

-

Monitoring and Sample Collection:

-

Monitor body weight, food intake, and water consumption regularly throughout the study.

-

Perform glucose and insulin tolerance tests to assess metabolic function.

-

Collect fecal samples for gut microbiota and metabolite analysis.

-

At the end of the study, euthanize the mice and collect blood, liver, and adipose tissue.

-

-

Analysis:

-

Analyze serum for lipid profiles (triglycerides, total cholesterol, HDL, LDL) and liver enzymes (ALT, AST).

-

Perform histological analysis (H&E and Oil Red O staining) on liver sections to assess steatosis, inflammation, and fibrosis.

-

Quantify hepatic lipid content.

-

Analyze fecal samples for changes in gut microbiota composition (e.g., via 16S rRNA gene sequencing) and 3-HPP levels.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Method for 3-HPP Quantification in Feces

This protocol provides a general framework for the quantification of 3-HPP and other short-chain fatty acids (SCFAs) from fecal samples.[8]

Objective: To accurately quantify the concentration of 3-HPP in fecal samples.

Materials:

-

Lyophilized fecal samples

-

Internal standard (e.g., a stable isotope-labeled 3-HPP)

-

Extraction solvent (e.g., diethyl ether or a mixture of water and methanol)

-

Acidifying agent (e.g., hydrochloric acid)

-

Derivatizing agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Sample Preparation:

-

Homogenize a known amount of lyophilized fecal sample in an appropriate solvent.

-

Add the internal standard.

-

Acidify the mixture to protonate the carboxylic acid group of 3-HPP.

-

Extract the organic acids into an organic solvent.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in a suitable solvent.

-

Add the derivatizing agent and incubate at an elevated temperature (e.g., 60-80°C) to convert 3-HPP into a volatile silyl (B83357) derivative.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use an appropriate temperature program for the GC oven to separate the analytes.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the 3-HPP derivative and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using standards of known 3-HPP concentrations.

-

Calculate the concentration of 3-HPP in the fecal samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

High-Performance Liquid Chromatography (HPLC)-UV Method for 3-HPP Analysis in Plasma

This protocol outlines a method for the detection and quantification of 3-HPP in plasma samples.

Objective: To measure the systemic levels of 3-HPP in plasma.

Materials:

-

Plasma samples

-

Protein precipitation agent (e.g., acetonitrile (B52724) or methanol)

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., a gradient of acidified water and acetonitrile)

-

3-HPP standard

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile) to the plasma sample to precipitate proteins.

-

Vortex and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

HPLC-UV Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Use a gradient elution to separate 3-HPP from other plasma components.

-

Set the UV detector to the wavelength of maximum absorbance for 3-HPP (approximately 275-280 nm).

-

-

Quantification:

-

Prepare a calibration curve with known concentrations of the 3-HPP standard.

-

Identify and quantify the 3-HPP peak in the plasma samples by comparing its retention time and peak area to the standards.

-

Western Blot Protocol for Phosphorylated NF-κB p65

This protocol details the steps to assess the effect of 3-HPP on the activation of the NF-κB pathway by measuring the phosphorylation of the p65 subunit.[3][4]

Objective: To determine if 3-HPP inhibits the phosphorylation of NF-κB p65 in response to an inflammatory stimulus.

Materials:

-

Cell culture (e.g., human aortic endothelial cells, HAECs)

-

Inflammatory stimulus (e.g., Tumor Necrosis Factor-alpha, TNF-α)

-

3-HPP

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p65 (Ser536) and anti-total p65

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Cell Treatment:

-

Culture cells to 80-90% confluency.

-

Pre-treat cells with various concentrations of 3-HPP for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).

-

Include appropriate controls (untreated, TNF-α only).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Collect the cell lysates and determine the protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL reagent and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-p65 signal to the total p65 signal or a loading control (e.g., β-actin) to determine the relative change in phosphorylation.

-

Signaling Pathways and Mandatory Visualizations

This section describes the key signaling pathways modulated by 3-HPP and provides visualizations created using the DOT language.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the phosphorylation and subsequent degradation of IκB, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for adhesion molecules like E-selectin. 3-HPP has been shown to inhibit the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of E-selectin and reducing monocyte adhesion to endothelial cells.

Figure 1: Inhibition of the canonical NF-κB pathway by 3-HPP.

Role in Nitric Oxide-Mediated Vasodilation

3-HPP has been shown to exert vasodilatory effects, which are associated with a decrease in arterial blood pressure. This effect is likely mediated through the nitric oxide (NO) signaling pathway. In endothelial cells, endothelial nitric oxide synthase (eNOS) produces NO from L-arginine. NO then diffuses to adjacent vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and ultimately, smooth muscle relaxation and vasodilation. While the direct interaction of 3-HPP with this pathway is under investigation, it is hypothesized to enhance eNOS activity or NO bioavailability.

Figure 2: Proposed mechanism of 3-HPP-induced vasodilation via the nitric oxide pathway.

Activation of the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. It is activated in response to an increase in the AMP/ATP ratio, indicating low cellular energy status. Once activated, AMPK phosphorylates downstream targets to switch on catabolic pathways that generate ATP (e.g., fatty acid oxidation) and switch off anabolic pathways that consume ATP (e.g., fatty acid and cholesterol synthesis). 3-HPP has been shown to improve lipid metabolism and alleviate hepatic steatosis, suggesting a potential role in activating AMPK. The activation of AMPK in hepatocytes inhibits acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, and sterol regulatory element-binding protein 1c (SREBP-1c), a master transcriptional regulator of lipogenesis. This leads to reduced fat accumulation in the liver.

Figure 3: Hypothesized activation of the AMPK pathway by 3-HPP in hepatocytes.

Conclusion

This compound, a metabolite derived from the gut microbial transformation of dietary polyphenols, is emerging as a key molecule in host-microbe interactions. The evidence presented in this guide highlights its beneficial effects on metabolic and cardiovascular health, including improvements in lipid profiles, reduction of hepatic steatosis, and regulation of blood pressure. The underlying mechanisms appear to involve the modulation of fundamental signaling pathways such as NF-κB, nitric oxide, and AMPK.

For researchers and professionals in drug development, 3-HPP represents a promising lead compound for the development of novel therapeutics targeting metabolic and inflammatory diseases. Future research should focus on elucidating the precise molecular targets of 3-HPP, understanding the kinetics of its production by different gut microbial species, and conducting clinical trials to validate its therapeutic efficacy in humans. A deeper understanding of the factors influencing its production in the gut could also pave the way for personalized nutrition strategies to enhance its endogenous synthesis and promote health.

References

- 1. researchgate.net [researchgate.net]

- 2. Item - Western blot analysis of protein levels of NF-κB p65. - Public Library of Science - Figshare [plos.figshare.com]

- 3. benchchem.com [benchchem.com]

- 4. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 5. Serine 1179 Phosphorylation of Endothelial Nitric Oxide Synthase Increases Superoxide Generation and Alters Cofactor Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]

- 7. Clostridium sporogenes-derived metabolites protect mice against colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Metabolic Pathways of 3-(3-hydroxyphenyl)propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-hydroxyphenyl)propionic acid (3-HPP), a phenolic acid produced by the gut microbiota from the metabolism of dietary polyphenols, has garnered significant interest in the scientific community. Its presence in human biological fluids is linked to the consumption of fruits, vegetables, and other plant-based foods rich in flavonoids and phenolic compounds. Emerging research suggests that 3-HPP may exert various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, making it a molecule of interest for drug development and a deeper understanding of the gut-body axis. This technical guide provides a comprehensive overview of the metabolic pathways of 3-HPP, detailing its microbial degradation and mammalian biotransformation. It includes quantitative data, experimental protocols, and visual representations of the key pathways to serve as a valuable resource for researchers in the field.

Microbial Metabolism of this compound

The primary route of 3-HPP metabolism in the gut is through microbial degradation. Several bacterial species, notably from the genera Escherichia, Rhodococcus, and Comamonas, possess the enzymatic machinery to catabolize this compound. The degradation typically proceeds via a meta-cleavage pathway, involving a series of hydroxylation, ring-cleavage, and subsequent enzymatic reactions to ultimately yield intermediates of central metabolism.

Degradation Pathway in Escherichia coli K-12

In Escherichia coli K-12, the catabolism of 3-HPP is orchestrated by the mhp (meta-hydroxyphenylpropionate) gene cluster.[1] This pathway involves the initial hydroxylation of 3-HPP to form 3-(2,3-dihydroxyphenyl)propionic acid, which then undergoes extradiol ring cleavage.

The key enzymatic steps are as follows:

-

Hydroxylation: 3-(3-hydroxyphenyl)propionate is hydroxylated at the C2 position by 3-(3-hydroxyphenyl)propionate 2-hydroxylase , encoded by the mhpA gene, to yield 3-(2,3-dihydroxyphenyl)propionic acid .[2] This reaction requires NADH or NADPH as a cofactor.[2]

-

Dioxygenation (Ring Cleavage): The aromatic ring of 3-(2,3-dihydroxyphenyl)propionic acid is cleaved by 3-(2,3-dihydroxyphenyl)propionate 1,2-dioxygenase , an extradiol dioxygenase encoded by the mhpB gene. This results in the formation of 2-hydroxy-6-keto-nona-2,4-diene-1,9-dioic acid .

-

Hydrolysis: The meta-cleavage product is then hydrolyzed by a hydrolase encoded by the mhpC gene.

-

Further Degradation: Subsequent enzymatic reactions catalyzed by the products of mhpD, mhpF, and mhpE genes convert the intermediates into pyruvate (B1213749) and succinate, which can enter the Krebs cycle.[1]

Below is a diagram illustrating the microbial degradation pathway of 3-HPP in E. coli.

Degradation Pathway in Rhodococcus globerulus PWD1

Rhodococcus globerulus PWD1, a soil bacterium known for its ability to degrade a wide range of aromatic compounds, also utilizes a similar pathway for 3-HPP catabolism. A gene cluster, designated the hpp operon, has been identified and is analogous to the mhp operon in E. coli.[3]

The key enzymes in this pathway include:

-

HppA: A hydroxylase responsible for the initial hydroxylation of 3-HPP.[3]

-

HppB: An extradiol dioxygenase that catalyzes the meta-cleavage of the dihydroxylated intermediate.[3]

-

HppC: A hydroxymuconic semialdehyde hydrolase.[3]

Mammalian Metabolism of this compound

Following its production by the gut microbiota, 3-HPP is absorbed into the systemic circulation and undergoes further metabolism, primarily in the liver. This process, known as Phase II metabolism, involves the conjugation of 3-HPP with polar molecules to increase its water solubility and facilitate its excretion in urine.

Phase II Conjugation Reactions

The main Phase II reactions for 3-HPP are glucuronidation and sulfation.

-

Glucuronidation: This reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). These enzymes transfer a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of 3-HPP, forming a glucuronide conjugate. Several UGT isoforms are expressed in the human liver, with UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B4, UGT2B7, UGT2B10, UGT2B15, and UGT2B17 being consistently expressed.[4]

-

Sulfation: This process is mediated by sulfotransferases (SULTs), which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of 3-HPP, forming a sulfate (B86663) conjugate. The major SULT isoforms in the human liver include SULT1A1, SULT1A3, SULT1B1, SULT1E1, and SULT2A1.[5]

The resulting glucuronide and sulfate conjugates of 3-HPP are more water-soluble and are readily eliminated from the body via the kidneys and excreted in the urine.[6][7]

The following diagram depicts the mammalian metabolism of 3-HPP.

Quantitative Data

The following tables summarize the available quantitative data on the urinary excretion of 3-HPP and its metabolites following the consumption of polyphenol-rich foods.

Table 1: Urinary Excretion of 3-HPP after Dark Chocolate Consumption

| Time (hours) | Mean Excretion (nmol/g creatinine) |

| 0-2 | 5.5 |

| 2-4 | 2.5 |

| 4-6 | 2.75 |

| 6-8 | 3 |

| 8-12 | 10 |

| 12-24 | 13 |

Data adapted from Rios L.Y., et al. (2003).[8]

Table 2: Urinary Concentrations of 3-HPP and Related Metabolites in Children with Autism Spectrum Disorders (ASD) vs. Controls

| Metabolite | Mean Concentration in ASD (μmol/L) | Mean Concentration in Controls (μmol/L) | p-value |

| 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) | >1000 | <100 | < 0.001 |

| 3-hydroxyphenylacetic acid (3HPA) | >100 | <10 | < 0.001 |

| 3-hydroxyhippuric acid (3HHA) | >50 | <5 | < 0.001 |

Data adapted from Xiong X., et al. (2016).[3][9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 3-HPP metabolism.

Protocol 1: Spectrophotometric Assay for Extradiol Dioxygenase Activity

This protocol is adapted for measuring the activity of enzymes like 3-(2,3-dihydroxyphenyl)propionate 1,2-dioxygenase (MhpB).

Principle: Extradiol dioxygenases catalyze the cleavage of catecholic substrates, leading to the formation of a yellow-colored meta-cleavage product that can be monitored spectrophotometrically.

Materials:

-

Spectrophotometer capable of measuring absorbance at 430 nm

-

Cuvettes

-

Purified extradiol dioxygenase enzyme

-

3-(2,3-dihydroxyphenyl)propionic acid (substrate)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Ferrous ammonium (B1175870) sulfate (20 µM)

-

Sodium ascorbate (B8700270) (5-15 mM)

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 20 µM ferrous ammonium sulfate, and 10 mM sodium ascorbate in a total volume of 1 mL in a cuvette.

-

Add a known amount of the purified extradiol dioxygenase to the reaction mixture.

-

Initiate the reaction by adding the substrate, 3-(2,3-dihydroxyphenyl)propionic acid, to a final concentration of 1 mM.

-

Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 430 nm over time at 30°C.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

The rate of product formation can be quantified using the Beer-Lambert law, with the molar extinction coefficient of the meta-cleavage product.

Adapted from Cordova, C. M., et al.[10]

Protocol 2: Cloning of the mhpA Gene from Escherichia coli K-12

This protocol provides a general workflow for cloning a gene of interest, such as mhpA, into an expression vector.

Materials:

-

E. coli K-12 genomic DNA

-

pET expression vector (e.g., pET-28a)

-

Restriction enzymes (e.g., NdeI and XhoI)

-

T4 DNA ligase

-

Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)

-

LB agar (B569324) plates with appropriate antibiotics (e.g., kanamycin (B1662678) for pET-28a)

-

PCR primers specific for the mhpA gene

-

DNA purification kits (for PCR products and plasmids)

Procedure:

-

Primer Design: Design forward and reverse primers for the mhpA gene, incorporating restriction sites for NdeI and XhoI at the 5' ends.

-

PCR Amplification: Amplify the mhpA gene from E. coli K-12 genomic DNA using the designed primers and a high-fidelity DNA polymerase.

-

Restriction Digest: Digest both the purified PCR product and the pET-28a vector with NdeI and XhoI restriction enzymes.

-

Ligation: Ligate the digested mhpA gene fragment into the digested pET-28a vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into competent E. coli DH5α cells.

-

Selection: Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight at 37°C.

-

Colony PCR and Plasmid Purification: Screen individual colonies by colony PCR to identify those containing the recombinant plasmid. Purify the plasmid DNA from positive clones.

-

Sequence Verification: Sequence the purified plasmid to confirm the correct insertion and sequence of the mhpA gene.

-

Protein Expression: Transform the verified plasmid into an expression host strain like E. coli BL21(DE3) for subsequent protein expression and purification.

Adapted from general molecular cloning protocols.[11][12][13][14][15]

Signaling Pathways Modulated by this compound

Emerging evidence suggests that 3-HPP can modulate key cellular signaling pathways involved in inflammation and metabolism.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of inflammatory genes. 3-HPP has been suggested to exert anti-inflammatory effects by inhibiting this pathway. One proposed mechanism is the inhibition of IKKβ activity, which would prevent the phosphorylation and degradation of IκBα.

The following diagram illustrates the proposed inhibitory effect of 3-HPP on the NF-κB pathway.

Activation of the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key energy sensor that plays a crucial role in regulating cellular metabolism. Activation of AMPK promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. Liver kinase B1 (LKB1) is a major upstream kinase that activates AMPK in response to an increase in the cellular AMP/ATP ratio.[16][17] It has been proposed that 3-HPP may activate AMPK, contributing to its beneficial metabolic effects. One potential mechanism is the activation of LKB1, which in turn phosphorylates and activates AMPK.

The diagram below shows the potential activation of the AMPK pathway by 3-HPP.

Conclusion

This compound is a key microbial metabolite of dietary polyphenols with emerging biological significance. Understanding its metabolic fate is crucial for elucidating its mechanisms of action and potential therapeutic applications. This technical guide has provided a detailed overview of the microbial and mammalian metabolic pathways of 3-HPP, supported by quantitative data, experimental protocols, and pathway diagrams. Further research is warranted to fully characterize the enzyme kinetics, delineate the specific UGT and SULT isoforms involved in its conjugation, and confirm its direct interactions with cellular signaling pathways. This knowledge will be instrumental for drug development professionals and scientists working to harness the health benefits of this important gut-derived metabolite.

References

- 1. Genetic characterization and expression in heterologous hosts of the 3-(3-hydroxyphenyl)propionate catabolic pathway of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MhpA Is a Hydroxylase Catalyzing the Initial Reaction of 3-(3-Hydroxyphenyl)Propionate Catabolism in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and 3-Hydroxyhippuric Acid Are Elevated in Children with Autism Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interindividual variability in hepatic drug glucuronidation: Studies into the role of age, sex, enzyme inducers, and genetic polymorphism using the human liver bank as a model system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues: The SULT “Pie” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Showing pharmacokinetics for 3-Hydroxyphenylpropionic acid metabolite after consumption of Chocolate, dark in humans - Phenol-Explorer [phenol-explorer.eu]

- 9. [PDF] Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and 3-Hydroxyhippuric Acid Are Elevated in Children with Autism Spectrum Disorders | Semantic Scholar [semanticscholar.org]

- 10. Variable sulfation of dietary polyphenols by recombinant human sulfotransferase (SULT) 1A1 genetic variants and SULT1E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Molecular cloning and expression of hipA, a gene of Escherichia coli K-12 that affects frequency of persistence after inhibition of murein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular cloning and expression in Escherichia coli K-12 of chromosomal genes determining the O7 lipopolysaccharide antigen of a human invasive strain of E. coli O7:K1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ncifrederick.cancer.gov [ncifrederick.cancer.gov]

- 15. escholarship.org [escholarship.org]

- 16. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Signaling Kinase AMPK Activates Stress-Promoted Transcription via Histone H2B Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of 3-(3-Hydroxyphenyl)propionic Acid: A Technical Guide

Introduction

3-(3-Hydroxyphenyl)propionic acid (3-HPPA) is a phenolic acid that has garnered significant interest in the scientific community for its potential therapeutic effects, particularly its anti-inflammatory properties. As a metabolite of dietary flavonoids, such as quercetin, produced by the gut microbiota, 3-HPPA represents a key molecule in understanding the health benefits associated with the consumption of fruits and vegetables. This technical guide provides an in-depth overview of the current understanding of 3-HPPA's effects on inflammation, focusing on its molecular mechanisms, supported by quantitative data and detailed experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of microbial metabolites.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism through which this compound exerts its anti-inflammatory effects is by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including pro-inflammatory cytokines and adhesion molecules.

In a state of inflammation, signaling cascades lead to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.

3-HPPA has been shown to interfere with this process by inhibiting the phosphorylation and nuclear translocation of the p65 subunit of NF-κB[1]. This inhibitory action prevents the transcription of NF-κB-dependent pro-inflammatory genes, thereby attenuating the inflammatory response.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of 3-HPPA and its derivatives has been quantified in several in vitro studies. The following tables summarize the key quantitative findings.

Table 1: Inhibitory Concentration (IC50) of a 3-HPPA Derivative on Pro-Inflammatory Cytokine Production

| Compound | Cytokine | IC50 (µM) | Cell Line | Inducer |

| Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) | IL-6 | 0.85 | LPS-stimulated PBMCs | LPS |

| MHPAP | IL-1β | 0.87 | LPS-stimulated PBMCs | LPS |

| MHPAP | IL-8 | 1.58 | LPS-stimulated PBMCs | LPS |

| MHPAP | TNF-α | 1.22 | LPS-stimulated PBMCs | LPS |

Data extracted from a study on a derivative of 3-HPPA, providing an indication of the potential potency of this class of compounds[2].

Table 2: Effect of 3-(4-Hydroxyphenyl)propionic acid on Pro-Inflammatory Cytokine Secretion in ox-LDL-Stimulated Macrophages

| Treatment | IL-6 Reduction (%) | IL-1β Reduction (%) | Cell Line | Inducer |

| 12.5 µg/mL 3-(4-Hydroxyphenyl)propionic acid (HPPA) | ~100% | ~100% | RAW264.7 | ox-LDL |

This study on an isomer of 3-HPPA demonstrates a significant reduction in key pro-inflammatory cytokines[3].

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the known and potential signaling pathways affected by 3-HPPA.

Detailed Experimental Protocols

The following protocols provide a general framework for investigating the anti-inflammatory effects of 3-HPPA in a macrophage cell line.

1. Cell Culture and Treatment for Cytokine Analysis

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

-

The following day, remove the culture medium.

-

Pre-treat the cells with various concentrations of 3-HPPA (e.g., 1, 10, 50 µM) dissolved in fresh medium for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 100 ng/mL to induce an inflammatory response.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant for cytokine analysis.

-

-

Cytokine Quantification:

-

Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

2. Western Blot Analysis for Signaling Pathway Proteins

-

Objective: To determine the effect of 3-HPPA on the phosphorylation of key signaling proteins in the NF-κB and MAPK pathways.

-

Procedure:

-

Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with 3-HPPA for 1-2 hours.

-